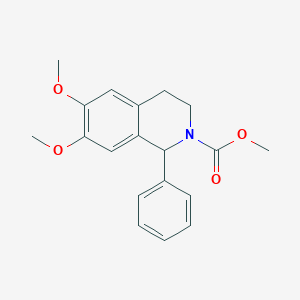
methyl 6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate, commonly referred to as MDPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. MDPI has been found to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of novel therapeutics.
作用机制
The exact mechanism of action of MDPI is not fully understood. However, it has been proposed that MDPI exerts its analgesic and anti-inflammatory effects by modulating the activity of opioid receptors and inhibiting the production of pro-inflammatory cytokines. MDPI has been found to bind to the mu-opioid receptor with high affinity, which may contribute to its analgesic activity. Additionally, MDPI has been shown to inhibit the production of interleukin-1beta and tumor necrosis factor-alpha, which are pro-inflammatory cytokines that play a key role in the development of inflammation.
Biochemical and Physiological Effects:
MDPI has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce thermal and mechanical nociception in animal models of pain. Additionally, MDPI has been found to reduce inflammation in animal models of acute and chronic inflammation. MDPI has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
MDPI has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, MDPI has been extensively studied for its potential use as an analgesic and anti-inflammatory agent, which makes it a promising candidate for further research. However, there are also limitations to using MDPI in lab experiments. MDPI has a relatively low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of MDPI is not fully understood, which may make it difficult to design experiments to fully elucidate its activity.
未来方向
There are several future directions for research on MDPI. One potential direction is to further elucidate the mechanism of action of MDPI. This may involve studying its activity on different opioid receptors and investigating its effects on other signaling pathways involved in pain and inflammation. Additionally, further research is needed to determine the pharmacokinetic and pharmacodynamic properties of MDPI. This may involve studying its absorption, distribution, metabolism, and excretion in animal models. Finally, future research may involve the development of novel analogs of MDPI with improved pharmacological properties.
合成方法
The synthesis of MDPI involves the condensation of 2,3-dimethoxybenzaldehyde with N-phenylethylamine followed by the reduction of the resulting imine with sodium borohydride. The resulting product is then esterified with methyl chloroformate to yield MDPI. The overall yield of this synthesis method is approximately 50%.
科学研究应用
MDPI has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. It has been found to exhibit potent activity against thermal and mechanical nociception in animal models of pain. Additionally, MDPI has been shown to reduce inflammation in animal models of acute and chronic inflammation. These findings suggest that MDPI may be a promising candidate for the development of novel analgesics and anti-inflammatory agents.
属性
分子式 |
C19H21NO4 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
methyl 6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H21NO4/c1-22-16-11-14-9-10-20(19(21)24-3)18(13-7-5-4-6-8-13)15(14)12-17(16)23-2/h4-8,11-12,18H,9-10H2,1-3H3 |
InChI 键 |
JJLRKLXGFISQFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)OC)C3=CC=CC=C3)OC |
规范 SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)OC)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)

![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)
![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)





![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)